3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the triazole moiety: This step involves the reaction of the oxadiazole intermediate with a suitable triazole precursor, often under reflux conditions in the presence of a catalyst.
Attachment of the ethoxyphenyl groups: This can be done through nucleophilic substitution reactions, where ethoxyphenyl groups are introduced using appropriate halides or sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the triazole moiety, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole or triazole derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity such as antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Industrial Applications: The compound may find use in the synthesis of advanced polymers, coatings, or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the oxadiazole and triazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((3-methoxybenzyl)sulfanyl)-4(3H)-quinazolinone
- N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
3-(2-ethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to the combination of the oxadiazole and triazole rings, along with the ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. The presence of multiple aromatic rings and heterocyclic moieties enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-5-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H25N5O3S/c1-3-33-21-16-14-20(15-17-21)32-26(19-10-6-5-7-11-19)29-30-27(32)36-18-24-28-25(31-35-24)22-12-8-9-13-23(22)34-4-2/h5-17H,3-4,18H2,1-2H3 |
InChI Key |
GJIGCHOCSNQSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OCC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.